molecular formula C14H10N2 B3345803 1,6-Dihydropyrrolo[3,2-c]carbazole CAS No. 111184-41-9

1,6-Dihydropyrrolo[3,2-c]carbazole

Cat. No. B3345803
CAS RN: 111184-41-9
M. Wt: 206.24 g/mol
InChI Key: AWHWSQLXYHZKOM-UHFFFAOYSA-N
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Description

1,6-Dihydropyrrolo[3,2-c]carbazole is a compound that has been studied for its reactivity with other compounds . It belongs to the class of organic compounds known as pyrrolocarbazoles, which are compounds containing a pyrrolocarbazole moiety, a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole .


Synthesis Analysis

The synthesis of 1,6-Dihydropyrrolo[3,2-c]carbazole has been achieved via various methods. For instance, one method involves the reduction of methyl pyrrolo carbazole carboxylate . Another method explored the reactivity of one of the oxime-functionalized 1,6-dihydropyrrolo[3,2-c]carbazole and obtained a new hexahydropyrido[4′,3’:4,5]pyrrolo[3,2-c]carbazole system in high yield via a one-pot, two-step procedure .


Molecular Structure Analysis

Quantum chemical calculations at the DFT level of theory have been carried out to investigate the regioselectivity of the cycloaddition of ethyl nitrosoacrylate with 1,6-dihydropyrrolo[3,2-c]carbazoles .


Chemical Reactions Analysis

1,6-Dihydropyrrolo[3,2-c]carbazole has been studied for its reactivity with ethyl nitrosoacrylate. Theoretical calculations confirmed that ethyl nitrosoacrylate reacts with these heterocycles via a LUMO heterodiene-HOMO dienophile controlled cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,6-Dihydropyrrolo[3,2-c]carbazole have been investigated using absorption and fluorescence spectroscopy in different common organic solvents .

Future Directions

The reactivity of 1,6-Dihydropyrrolo[3,2-c]carbazole with other compounds continues to be an area of interest for researchers. For instance, the reactivity of one of the oxime-functionalized 1,6-dihydropyrrolo[3,2-c]carbazole was explored and a new system was obtained, suggesting potential for further exploration .

properties

IUPAC Name

1,6-dihydropyrrolo[3,2-c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-4-11-10(3-1)13-12(16-11)6-5-9-7-8-15-14(9)13/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHWSQLXYHZKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500905
Record name 1,6-Dihydropyrrolo[3,2-c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dihydropyrrolo[3,2-c]carbazole

CAS RN

111184-41-9
Record name 1,6-Dihydropyrrolo[3,2-c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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